Conformational Stability: cis vs. trans Isomer in Solution and Gas Phase
In the 2-phenylpyrrolidine class, the trans conformer (amino hydrogen and phenyl substituent in trans arrangement) is 6–8 kJ mol⁻¹ more stable than the cis conformer in the gas phase. However, in solution (e.g., chloroform or water), NMR data reveals only cis conformers present, confirming a solvent-mediated reversal of stability [1].
| Evidence Dimension | Conformational stability (energy difference) |
|---|---|
| Target Compound Data | cis conformer (in solution: predominant) |
| Comparator Or Baseline | trans conformer (gas phase: 6–8 kJ mol⁻¹ more stable) |
| Quantified Difference | Stability order reversed in solution (cis dominates) |
| Conditions | Theoretical MP2/B3LYP calculations, R2PI gas phase, 1D/2D NMR in CDCl₃/water |
Why This Matters
This demonstrates that the cis isomer is not a mere mixture component but the thermodynamically preferred form in solution, directly impacting experimental reproducibility and biological assay outcomes where solvated conformations dictate target recognition.
- [1] Martin, D. E., et al. (2009). A spectroscopic study of nicotine analogue 2-phenylpyrrolidine (PPD) using resonant two-photon ionization (R2PI), microwave, and 2D NMR techniques. Journal of the American Chemical Society, 131(7), 2638–2646. DOI: 10.1021/ja807995n. View Source
